3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one
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Overview
Description
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core with a morpholine substituent
Preparation Methods
The synthesis of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of quinazolinone derivatives and morpholine.
Reaction Conditions: The quinazolinone derivative is reacted with 2-chloroethyl morpholine under basic conditions to introduce the morpholine moiety.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to reduce the quinazolinone core.
Common Reagents and Conditions: Common reagents include hydrogen peroxide, potassium permanganate, and sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes that are critical for the survival and proliferation of cancer cells.
Comparison with Similar Compounds
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one can be compared with other similar compounds, such as:
N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide: This compound is an irreversible tyrosine-kinase inhibitor with significant pharmacological activity.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Known for its anti-inflammatory and anti-tumor activities, this compound is used in various fields, including medicine and agriculture.
4-Hydroxy-2-quinolones: These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
74575-26-1 |
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Molecular Formula |
C14H17N3O2S |
Molecular Weight |
291.37 |
IUPAC Name |
3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H17N3O2S/c18-13-11-3-1-2-4-12(11)15-14(20)17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2,(H,15,20) |
InChI Key |
FLSXOBRUYFHTFG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC=C3NC2=S |
solubility |
not available |
Origin of Product |
United States |
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